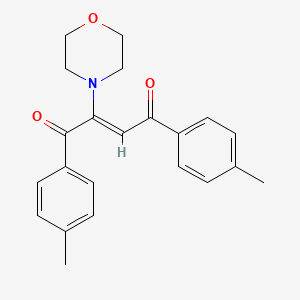
Morpholine, 4-(1,2-di(p-toluoyl)vinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1,2-di(p-toluoyl)vinyl)-: is a chemical compound with the molecular formula C22H23NO3. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is notable for its unique structure, which includes a morpholine ring substituted with a 1,2-di(p-toluoyl)vinyl group. The presence of the p-toluoyl groups adds significant steric and electronic effects, making this compound interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and p-toluoyl chloride.
Formation of Intermediate: The p-toluoyl chloride reacts with morpholine to form an intermediate compound.
Vinylation: The intermediate undergoes a vinylation reaction to introduce the 1,2-di(p-toluoyl)vinyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the p-toluoyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.
Surfactants: Incorporated into surfactant formulations for enhanced performance.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Morpholine: The parent compound, which lacks the 1,2-di(p-toluoyl)vinyl group.
4-(p-Toluoyl)morpholine: A simpler derivative with only one p-toluoyl group.
1,2-Di(p-toluoyl)ethane: A compound with a similar vinyl group but without the morpholine ring.
Uniqueness: Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- is unique due to the combination of the morpholine ring and the 1,2-di(p-toluoyl)vinyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific chemical and biological applications.
Properties
CAS No. |
74037-72-2 |
|---|---|
Molecular Formula |
C22H23NO3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(Z)-1,4-bis(4-methylphenyl)-2-morpholin-4-ylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C22H23NO3/c1-16-3-7-18(8-4-16)21(24)15-20(23-11-13-26-14-12-23)22(25)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3/b20-15- |
InChI Key |
FWGYGNSDPBEBCY-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\N3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















